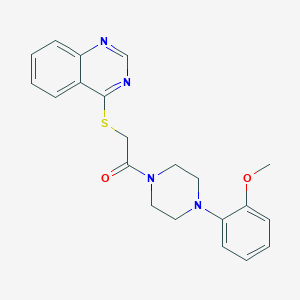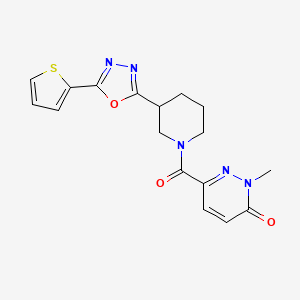
1-(4-(2-Methoxyphenyl)piperazin-1-yl)-2-(quinazolin-4-ylthio)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-(2-Methoxyphenyl)piperazin-1-yl)-2-(quinazolin-4-ylthio)ethanone is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperazine ring substituted with a methoxyphenyl group and a quinazolinylthioethanone moiety, making it a subject of study for its pharmacological and chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-(2-Methoxyphenyl)piperazin-1-yl)-2-(quinazolin-4-ylthio)ethanone typically involves multi-step organic reactions. One common method starts with the preparation of the piperazine derivative by reacting 2-methoxyphenylamine with piperazine under controlled conditions. This intermediate is then reacted with 2-chloroquinazoline in the presence of a base to form the quinazolinylthioethanone structure. The reaction conditions often include solvents like dichloromethane or ethanol and may require catalysts to enhance the reaction rate.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. Techniques such as recrystallization and chromatography are employed to purify the final product. The use of automated reactors and continuous flow systems can further enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(4-(2-Methoxyphenyl)piperazin-1-yl)-2-(quinazolin-4-ylthio)ethanone undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group, altering the compound’s properties.
Reduction: The quinazoline ring can be reduced under specific conditions to yield different derivatives.
Substitution: The piperazine ring allows for substitution reactions, where different functional groups can be introduced.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Halogenated compounds in the presence of a base like sodium hydroxide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group yields a hydroxyl derivative, while reduction of the quinazoline ring can produce a dihydroquinazoline compound.
Applications De Recherche Scientifique
1-(4-(2-Methoxyphenyl)piperazin-1-yl)-2-(quinazolin-4-ylthio)ethanone has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects on neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-(4-(2-Methoxyphenyl)piperazin-1-yl)-2-(quinazolin-4-ylthio)ethanone involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The piperazine ring is known to interact with neurotransmitter receptors, while the quinazoline moiety may inhibit certain enzymes. These interactions can lead to changes in cellular signaling pathways, influencing various biological processes.
Comparaison Avec Des Composés Similaires
1-(4-(2-Hydroxyphenyl)piperazin-1-yl)-2-(quinazolin-4-ylthio)ethanone: Similar structure with a hydroxyl group instead of a methoxy group.
1-(4-(2-Methoxyphenyl)piperazin-1-yl)-2-(quinazolin-4-ylthio)propanone: Similar structure with a propanone group instead of ethanone.
Uniqueness: 1-(4-(2-Methoxyphenyl)piperazin-1-yl)-2-(quinazolin-4-ylthio)ethanone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The methoxy group enhances its lipophilicity, while the quinazoline moiety provides potential for enzyme inhibition.
Propriétés
IUPAC Name |
1-[4-(2-methoxyphenyl)piperazin-1-yl]-2-quinazolin-4-ylsulfanylethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O2S/c1-27-19-9-5-4-8-18(19)24-10-12-25(13-11-24)20(26)14-28-21-16-6-2-3-7-17(16)22-15-23-21/h2-9,15H,10-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUHFPPPRCNXDRB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C(=O)CSC3=NC=NC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-nitro-N-[3-(trifluoromethyl)phenyl]dibenzo[b,f][1,4]oxazepine-10(11H)-carboxamide](/img/structure/B2624892.png)
![1-(3-methylphenyl)-3-[1-(pyridin-2-yl)pyrrolidin-3-yl]urea](/img/structure/B2624894.png)
![4-((2,6-dimethylmorpholino)sulfonyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide](/img/structure/B2624895.png)




![N-[4-fluoro-3-(trifluoromethyl)phenyl]-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2624900.png)
